N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H21N3O4S, and it has a molecular weight of 387.45 g/mol. This compound is classified as a sulfonamide derivative, which has been noted for its diverse biological activities, including antibacterial and anticancer properties.
The synthesis of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves several key steps:
These steps can be optimized based on yield and purity requirements, utilizing techniques such as thin-layer chromatography for monitoring progress and purity.
The molecular structure of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide can be represented using various structural notations:
InChI=1S/C19H21N3O4S/c1-13(23)22-18(16-9-4-5-10-19(16)26-2)12-17(20-22)14-7-6-8-15(11-14)21-27(3,24)25/h4-11,18,21H,12H2,1-3H3
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3OC
The compound features a dihydropyrazole ring fused with a phenyl group and a methanesulfonamide moiety, contributing to its biological activity.
N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is not fully elucidated but is believed to involve:
Research indicates that such interactions may lead to reduced viability in pathogenic microorganisms or cancer cells.
Key physical and chemical properties of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide include:
| Property | Value |
|---|---|
| Molecular Weight | 387.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has potential applications in several scientific fields:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: